molecular formula C10H7N3O B11907268 Isoxazolo[5,4-b]quinolin-3-amine

Isoxazolo[5,4-b]quinolin-3-amine

Cat. No.: B11907268
M. Wt: 185.18 g/mol
InChI Key: WTXNZXKXRNMDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-b]quinolin-3-amine is a heterocyclic compound that features a fused isoxazole and quinoline ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]quinolin-3-amine typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with electrophilic agents . Another approach involves the condensation of isatins with 6-amino uracils and isoxazoles, followed by ring expansion reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, using techniques such as reflux, microwave irradiation, and ultrasonication .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Isoxazolo[5,4-b]quinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Isoxazolo[5,4-b]quinolin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, which can lead to a wide range of biological activities and applications.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]quinolin-3-amine

InChI

InChI=1S/C10H7N3O/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13)

InChI Key

WTXNZXKXRNMDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NOC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.